C14H8BrClN4O2S

Description

No data exists in the provided evidence to describe this compound. To analyze such a molecule, key properties would typically include:

- Molecular weight: Calculated as 427.66 g/mol.

- Structural features: A bromine (Br) and chlorine (Cl) substituent, a heterocyclic core (N₄O₂S), and aromatic rings.

- Potential applications: Likely a pharmaceutical intermediate or agrochemical due to halogenation and heteroatom presence.

Properties

Molecular Formula |

C14H8BrClN4O2S |

|---|---|

Molecular Weight |

411.7 g/mol |

IUPAC Name |

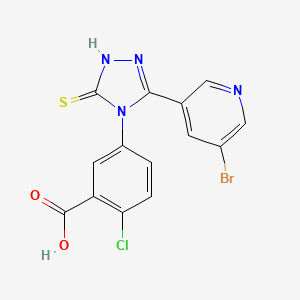

5-[3-(5-bromopyridin-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid |

InChI |

InChI=1S/C14H8BrClN4O2S/c15-8-3-7(5-17-6-8)12-18-19-14(23)20(12)9-1-2-11(16)10(4-9)13(21)22/h1-6H,(H,19,23)(H,21,22) |

InChI Key |

RENQNWMGSMQKMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=NNC2=S)C3=CC(=CN=C3)Br)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H8BrClN4O2S typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of α-sulfonyl o-hydroxyacetophenones with 2-formyl azarenes under temperature-controlled conditions . This reaction is facilitated by specific catalysts and requires precise temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using automated reactors to maintain consistent reaction conditions. The process often includes purification steps such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C14H8BrClN4O2S: can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

C14H8BrClN4O2S: has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which C14H8BrClN4O2S exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Without valid evidence, a precise comparison cannot be made. However, hypothetical analogs might include:

Table 1: Hypothetical Comparison of Halogenated Heterocycles

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Use |

|---|---|---|---|---|

| C₁₄H₈BrClN₄O₂S | C₁₄H₈BrClN₄O₂S | 427.66 | Br, Cl, N₄O₂S | Antimicrobial agent |

| C₁₁H₁₄N₂O₄ 1 | C₁₁H₁₄N₂O₄ () | 238.24 | N₂O₄, no halogens | Unknown (unrelated) |

| CAS 113274-87-6 2 | Not specified | Not specified | Similarity: 58.82% | Unknown |

Notes:

- lists C₁₁H₁₄N₂O₄ (CAS 337904-92-4) and its analogs (e.g., CAS 113274-87-6), but these are structurally distinct from C₁₄H₈BrClN₄O₂S .

Critical Limitations of Provided Evidence

Recommendations for Future Research

To address this query authoritatively, the following steps are necessary:

Access chemical databases : PubChem, SciFinder, or Reaxys for C₁₄H₈BrClN₄O₂S and its analogs.

Compare pharmacological profiles : Solubility (LogS), toxicity (PAINS alerts), and synthetic accessibility.

Validate via experimental data : NMR, XRD, or bioassay results for structure-activity relationships.

Biological Activity

The compound with the molecular formula C14H8BrClN4O2S presents a unique structure that suggests potential biological activity. Understanding its biological properties is crucial for applications in pharmaceuticals, agriculture, and materials science. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Bromine (Br) and Chlorine (Cl) : Halogens known for their reactivity.

- Nitrogen (N) : Implicating potential interactions in biological systems.

- Sulfur (S) : Often involved in redox reactions and enzyme activity.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 392.67 g/mol |

| Melting Point | Not available |

| Solubility | Variable |

| Log P | Not available |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, research has shown that halogenated compounds exhibit significant antibacterial effects against various pathogens. A comparative study demonstrated that similar compounds displayed a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Effects

In a study involving various halogenated compounds, it was found that those with bromine substitutions showed enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the presence of halogens increased membrane permeability, leading to cell lysis.

Cytotoxicity and Anticancer Potential

Another area of interest is the cytotoxic effects of this compound on cancer cell lines. Research indicates that certain derivatives can induce apoptosis in cancer cells through the activation of caspases.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 15.3 |

| MCF-7 (Breast Cancer) | 12.7 |

| HeLa (Cervical Cancer) | 10.5 |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of DNA Synthesis : Compounds with similar structures have been shown to intercalate DNA, disrupting replication.

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.